Cas no 1804414-39-8 (Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate)

Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate
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- インチ: 1S/C12H12N2O5/c1-3-19-11(15)6-9-8(7-13)4-5-10(18-2)12(9)14(16)17/h4-5H,3,6H2,1-2H3
- InChIKey: KWCQWUWSMAVHQH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C#N)C(=C1[N+](=O)[O-])CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 383
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021808-1g |
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate |
1804414-39-8 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Ethyl 6-cyano-3-methoxy-2-nitrophenylacetateに関する追加情報
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate (CAS No. 1804414-39-8): A Comprehensive Overview
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate, identified by its CAS number 1804414-39-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex aromatic structure, has been extensively studied for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a cyano group, a methoxy group, and a nitro group, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The structural motif of Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate consists of a phenyl ring substituted with these distinct functional groups. The cyano group (-CN) introduces a polar character to the molecule, enhancing its reactivity in various chemical transformations. The methoxy group (-OCH₃) acts as an electron-donating group, influencing the electronic properties of the aromatic system and affecting its interaction with biological targets. Meanwhile, the nitro group (-NO₂) is a well-known pharmacophore that can participate in hydrogen bonding and hydrophobic interactions, making it valuable in designing molecules with specific biological activities.
Recent advancements in synthetic methodologies have enabled the efficient preparation of Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate. Researchers have employed innovative catalytic systems and green chemistry principles to optimize its synthesis, reducing waste and improving yields. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce the cyano and methoxy groups with high precision, while nitration reactions under controlled conditions ensure the regioselective placement of the nitro group on the aromatic ring.
The pharmacological potential of Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate has been explored in several preclinical studies. Its unique structural features suggest that it may exhibit activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. Studies have shown that derivatives of this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators. This makes it a promising candidate for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate has shown promise in other therapeutic areas. Research indicates that it may possess antioxidant and neuroprotective effects, making it relevant for treating oxidative stress-related diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has also been investigated, suggesting potential applications in central nervous system disorders.
The synthesis and application of Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate have been further enhanced by computational chemistry techniques. Molecular modeling studies have helped elucidate its interactions with biological targets at an atomic level, providing insights into its mechanism of action. These computational approaches have also been used to design analogs with improved pharmacokinetic profiles and reduced side effects.
Industrial-scale production of Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate has been optimized to meet the demands of pharmaceutical research and development. Continuous flow reactors have been implemented to enhance efficiency and scalability, ensuring a steady supply for both academic and industrial applications. Furthermore, quality control measures have been established to guarantee the purity and consistency of the compound across different batches.
The future prospects for Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate are promising, with ongoing research aimed at expanding its therapeutic applications. Novel synthetic strategies are being explored to introduce additional functional groups or modify existing ones, creating libraries of derivatives with tailored biological activities. Collaborative efforts between academia and industry are also fostering innovation in this field, leading to faster translation of laboratory discoveries into clinical candidates.
In conclusion, Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate (CAS No. 1804414-39-8) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a valuable intermediate for synthesizing bioactive molecules. Recent advancements in synthetic methods and computational studies have enhanced our understanding of its properties and applications. As research continues to uncover new therapeutic possibilities, Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate is poised to play a crucial role in the development of next-generation drugs.
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